molecular formula C23H18N2O4 B13136946 (5E)-1-(3,5-dimethylphenyl)-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

(5E)-1-(3,5-dimethylphenyl)-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B13136946
M. Wt: 386.4 g/mol
InChI Key: QGFJVFPBNBXCRV-CPNJWEJPSA-N
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Description

(5E)-1-(3,5-dimethylphenyl)-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C23H18N2O4 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound (5E)-1-(3,5-dimethylphenyl)-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H18N2O3C_{20}H_{18}N_2O_3, with a molecular weight of 386.4 g/mol. Its structure features a diazinane core with various substituents that contribute to its biological properties.

PropertyValue
Molecular FormulaC20H18N2O3
Molecular Weight386.4 g/mol
IUPAC NameThis compound
InChI KeyFECLMXXIAKYNPH-QGOAFFKASA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : The initial step often involves the condensation of 3,5-dimethylbenzaldehyde with 5-phenylfuran-2-carbaldehyde under acidic or basic conditions.
  • Cyclization : Subsequent cyclization reactions form the diazinane ring structure.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of similar diazinane derivatives. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through interaction with key regulatory proteins involved in cell cycle control .

Antimicrobial Properties

Preliminary investigations suggest that compounds with similar structures possess antimicrobial activity against various pathogens:

  • Case Study : A related study found that derivatives of diazinane exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Case Studies

  • Study on Anticancer Effects : A novel series of triazine derivatives demonstrated cytotoxic effects in colon cancer cell lines (DLD-1 and HT-29) through apoptosis induction . This suggests that the diazinane framework may share similar mechanisms.
  • Antimicrobial Evaluation : A study evaluating the antimicrobial activity of related compounds found that certain structural modifications enhanced efficacy against Staphylococcus aureus and Klebsiella pneumoniae .

Properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

(5E)-1-(3,5-dimethylphenyl)-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H18N2O4/c1-14-10-15(2)12-17(11-14)25-22(27)19(21(26)24-23(25)28)13-18-8-9-20(29-18)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,24,26,28)/b19-13+

InChI Key

QGFJVFPBNBXCRV-CPNJWEJPSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4)/C(=O)NC2=O)C

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4)C(=O)NC2=O)C

Origin of Product

United States

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